molecular formula C14H26O B14406342 5-Methyltridec-4-EN-3-one CAS No. 88068-38-6

5-Methyltridec-4-EN-3-one

Cat. No.: B14406342
CAS No.: 88068-38-6
M. Wt: 210.36 g/mol
InChI Key: YPGOLFGKSZABJJ-UHFFFAOYSA-N
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Description

5-Methyltridec-4-EN-3-one is an organic compound with the molecular formula C14H26O It is a ketone with a double bond located at the fourth carbon and a methyl group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyltridec-4-EN-3-one can be achieved through various organic reactions. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the double bond. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the hydrogenation and dehydrogenation steps required in the synthesis. Additionally, continuous flow reactors may be used to maintain optimal reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyltridec-4-EN-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, where halogens or other substituents are added across the double bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated alkenes

Scientific Research Applications

5-Methyltridec-4-EN-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme activity and metabolic pathways involving ketones and alkenes.

    Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyltridec-4-EN-3-one involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The presence of the double bond allows for electrophilic addition reactions, where electrophiles add across the double bond, leading to the formation of new chemical species. These interactions can influence biological processes and chemical reactions, making this compound a valuable compound in research and industry.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpent-3-en-2-one: Another ketone with a similar structure but a shorter carbon chain.

    5-Methylhex-4-en-3-one: A compound with a similar functional group arrangement but different carbon chain length.

Uniqueness

5-Methyltridec-4-EN-3-one is unique due to its specific carbon chain length and the position of the double bond and methyl group. This unique structure imparts distinct chemical properties, making it suitable for specific applications in research and industry that other similar compounds may not fulfill.

Properties

CAS No.

88068-38-6

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

5-methyltridec-4-en-3-one

InChI

InChI=1S/C14H26O/c1-4-6-7-8-9-10-11-13(3)12-14(15)5-2/h12H,4-11H2,1-3H3

InChI Key

YPGOLFGKSZABJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=CC(=O)CC)C

Origin of Product

United States

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